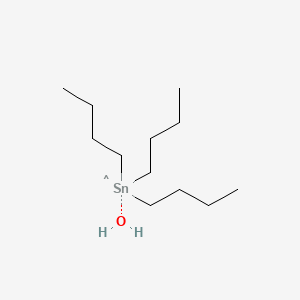

Tributyltin hydroxide

Description

The exact mass of the compound Tributyltin hydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 71.2 (poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tributyltin hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyltin hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHPEAQVCCPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074441 | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-97-6 | |

| Record name | Tributylhydroxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLHYDROXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Tributyltin Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of high-purity tributyltin hydroxide (TBTH), a significant organotin compound with historical applications in biocide formulations and contemporary relevance in toxicological and environmental research. This document details synthetic methodologies, presents quantitative data, and illustrates the key signaling pathways affected by tributyltin compounds.

Physicochemical Properties and Data

Tributyltin hydroxide is a colorless to pale yellow liquid at room temperature.[1] High-purity samples are typically colorless.[1] It is highly soluble in organic solvents such as hexane, toluene, dichloromethane, and dimethylformamide, a characteristic that facilitates its use in various chemical reactions and extraction procedures.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈OSn | [1] |

| Molar Mass | 307.06 g/mol | [1] |

| CAS Number | 1067-97-6 | [1] |

| Melting Point | 15.5 °C | [1] |

| Boiling Point | 186-190 °C at 5 Torr | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis of High-Purity Tributyltin Hydroxide

The synthesis of high-purity tributyltin hydroxide typically involves a two-step process: the preparation of a high-purity tributyltin precursor, such as tributyltin chloride or bis(tributyltin) oxide, followed by its hydrolysis to the hydroxide.

Preparation of High-Purity Tributyltin Precursors

A common precursor for tributyltin hydroxide is tributyltin chloride. A patented method for preparing high-purity trialkyltin compounds provides a basis for obtaining high-purity tributyltin chloride. This process involves the reaction of a crude mixture of tetrabutyltin and tributyltin chloride with an aqueous solution of sodium hydroxide to form bis(tributyltin) oxide, which is then converted to high-purity tributyltin chloride.

Experimental Protocol: Synthesis of High-Purity Tributyltin Chloride from a Crude Mixture

-

Reaction with Sodium Hydroxide: A crude mixture containing tetrabutyltin and tributyltin chloride is slowly added to an aqueous solution of sodium hydroxide with a wetting agent. The mixture is heated to 75-85°C for 1 hour with constant agitation.

-

Phase Separation: After the reaction, the mixture is allowed to separate into two phases. The organic phase, containing tetrabutyltin and the newly formed bis(tributyltin) oxide, is separated.

-

Purification of Tetrabutyltin: The organic phase is subjected to vacuum distillation to separate the pure tetrabutyltin as the distillate. The residue consists of substantially pure bis(tributyltin) oxide.

-

Conversion to Tributyltin Chloride: The purified bis(tributyltin) oxide is then reacted with a 36% hydrochloric acid solution at 75°C for 1 hour with agitation.

-

Workup: Water is added to the reaction mixture, leading to the formation of two phases. The upper hydrocarbon phase containing tributyltin chloride is separated, heated to 130°C to remove residual water, and then filtered.

-

Final Purification: High-purity tributyltin chloride is obtained by distillation of the hydrocarbon phase.

| Precursor Synthesis Data | Yield | Purity |

| Tetrabutyltin | 98.2% of theory | >99% |

| Bis(tributyltin) oxide | - | 99.19% |

| Tributyltin chloride | 94.2% of theory | 98.16% |

Hydrolysis of Tributyltin Chloride to Tributyltin Hydroxide

The final step in the synthesis is the hydrolysis of the purified tributyltin chloride to tributyltin hydroxide. This is a standard reaction for the formation of organotin hydroxides.

General Experimental Protocol: Hydrolysis of Tributyltin Chloride

-

Reaction Setup: Purified tributyltin chloride is dissolved in a suitable organic solvent that is immiscible with water, such as diethyl ether or toluene.

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution of tributyltin chloride at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Phase Separation: After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The organic and aqueous layers are then separated.

-

Washing: The organic layer is washed several times with deionized water to remove any remaining base and salts.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield tributyltin hydroxide.

-

Purity Assessment: The purity of the final product can be assessed by techniques such as NMR spectroscopy and elemental analysis.

Signaling Pathways Modulated by Tributyltin

Tributyltin is a well-documented endocrine-disrupting chemical that can interfere with various cellular signaling pathways. Its immunotoxic and cytotoxic effects are often mediated through the activation of mitogen-activated protein kinase (MAPK) pathways.

TBT-Induced Activation of MAPK Signaling in Human Natural Killer (NK) Cells

Low doses of tributyltin have been shown to activate the p38 and p44/42 MAPK pathways in human NK cells.[2] This activation is mediated by the upstream MAPK kinases (MAP2Ks), MKK3/6 and MEK1/2.[2]

Caption: TBT-induced MAPK signaling cascade in human NK cells.

TBT-Mediated Endocrine Disruption and Pro-inflammatory Cytokine Production

Tributyltin can act as an endocrine disruptor by modulating estrogen receptor (ERα and ERβ) signaling and inhibiting aromatase, the enzyme responsible for converting testosterone to estrogen.[3] Additionally, TBT can induce the production of pro-inflammatory cytokines, such as IL-1β and IL-6, through the activation of Toll-like receptors (TLRs) and subsequent MyD88-dependent signaling pathways that involve MAPK activation.[4]

Caption: Mechanisms of TBT-induced endocrine disruption and inflammation.

Oxidative Stress-Triggered Apoptosis in Pancreatic β-cells

Low-dose exposure to tributyltin can induce apoptosis in pancreatic β-cells through a pathway involving oxidative stress and the activation of the JNK signaling pathway.[5]

Caption: TBT-induced oxidative stress and apoptosis in pancreatic β-cells.

Conclusion

This technical guide outlines the synthesis of high-purity tributyltin hydroxide and provides insight into its mechanisms of action at a cellular level. The provided experimental protocols, based on established chemical principles and published data for related compounds, offer a solid foundation for the preparation of this compound for research purposes. The diagrams of the signaling pathways illustrate the complex interactions of tributyltin with biological systems, highlighting its role as a significant environmental toxicant and a subject of ongoing scientific investigation. Researchers and professionals in drug development and toxicology can utilize this information for further studies into the effects of organotin compounds.

References

- 1. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]

- 2. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tributyltin Hydroxide: An In-depth Technical Guide to its Endocrine-Disrupting Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Tributyltin's Endocrine Disruption

Tributyltin (TBT), the active moiety of tributyltin hydroxide (TBTH), is a potent endocrine-disrupting chemical (EDC) that exerts its effects through multiple molecular pathways. Decades of research have moved from initial observations of reproductive abnormalities in marine life to a nuanced understanding of its interaction with key nuclear receptors. While historically implicated as a direct aromatase inhibitor, the primary mechanisms of TBT's endocrine disruption are now understood to be its function as a powerful agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] This dual agonism allows TBT to interfere with a wide array of physiological processes, including development, reproduction, and metabolism, at nanomolar concentrations.[1][3]

The activation of the RXR:PPARγ heterodimer is a central event in TBT-induced adipogenesis, leading to the characterization of TBT as an "obesogen".[4] In utero exposure to TBT has been shown to increase adipose mass and cause lipid accumulation in various tissues in animal models.[4] Furthermore, TBT's interaction with RXR can permissively activate other nuclear receptor pathways, broadening its disruptive potential.[3][5] While direct inhibition of aromatase is not considered its primary mode of action at environmentally relevant concentrations, TBT can influence aromatase activity and the expression of its encoding gene, CYP19, through these receptor-mediated pathways.[6][7][8]

This guide provides a detailed overview of the core mechanisms of TBTH-induced endocrine disruption, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of TBT in activating nuclear receptors and inducing physiological responses.

Table 1: Nuclear Receptor Activation by Tributyltin

| Compound | Receptor | Assay Type | Cell Line | EC50 | Reference |

| Tributyltin Chloride (TBTCl) | RXRα | GAL4 Hybrid Reporter | JEG-3 | 0.468 nM | [6] |

| Tributyltin Hydroxide (TBTH) | RXRα | GAL4 Hybrid Reporter | JEG-3 | 0.475 nM | [6] |

| Tributyltin (TBT) | PPARγ | Reporter Assay | BMS2 | ~10 nM | [5] |

Table 2: Effects of Tributyltin on Endocrine-Related Endpoints

| Endpoint | Cell Line | TBT Concentration | Effect | Reference |

| hCG Secretion | JAR | 10⁻⁸ to 3 x 10⁻⁷ M | Dose-dependent increase | [7] |

| hCG Secretion | JEG-3, BeWo | 10⁻⁸ to 10⁻⁷ M | Dose-dependent increase | [7] |

| Aromatase Activity | JAR | 10⁻⁷ M | Significant increase after 12h | [7] |

| Aromatase (CYP19) mRNA | JAR | 3 x 10⁻⁸ to 3 x 10⁻⁷ M | Significant increase after 48h | [7] |

| aP2 mRNA Expression | 3T3-L1 | 50 nM | ~5-fold increase at 24h | [4][9] |

| Adipogenesis | 3T3-L1 | 50 nM | Induction of adipocyte differentiation | [4][9] |

| Aromatase Activity | KGN | 20 ng/ml (~6 nM) | ~30% suppression after 72h | [10] |

| P450arom mRNA | KGN | 20 ng/ml (~6 nM) | ~30% suppression after 72h | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of TBTH's endocrine-disrupting effects.

Nuclear Receptor Transactivation Assay (Dual-Luciferase Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate a specific nuclear receptor, in this case, RXR or PPARγ.

a. Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest is co-transfected with an expression plasmid for the receptor into a suitable cell line. A second plasmid expressing a different luciferase (e.g., Renilla) is also co-transfected to normalize for transfection efficiency. If the test compound activates the receptor, it will bind to the response elements and drive the expression of the reporter luciferase.

b. Materials:

-

Cell Line: HEK293T or other suitable mammalian cell line.

-

Plasmids:

-

Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

-

Reporter plasmid containing multiple copies of the corresponding hormone response element (HRE) or GAL4 Upstream Activator Sequence (UAS) upstream of a firefly luciferase gene (e.g., pGL4).

-

Internal control plasmid expressing Renilla luciferase (e.g., pRL-SV40).

-

-

Transfection Reagent: Lipofectamine® LTX or similar.

-

Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS).

-

Test Compound: Tributyltin hydroxide (TBTH) or other tributyltin compounds.

-

Luciferase Assay System: Dual-Glo® Luciferase Assay System or similar.

-

Microplate Reader: Capable of measuring luminescence.

c. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the expression plasmid, reporter plasmid, and internal control plasmid.

-

Add the complex to the cells and incubate for 4-6 hours at 37°C and 5% CO₂.

-

After incubation, replace the transfection medium with fresh cell culture medium.

-

-

Compound Exposure:

-

Prepare serial dilutions of TBTH in the cell culture medium.

-

Add the different concentrations of TBTH to the transfected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).

-

Incubate the cells with the test compound for 14-24 hours.[11]

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the firefly luciferase substrate to each well and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.[11]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain relative light units (RLU).

-

Calculate the fold activation by dividing the mean RLU of the test compound at each concentration by the mean RLU of the vehicle control.

-

Plot the fold activation against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

a. Principle: The 3T3-L1 cell line is a well-established model for studying adipogenesis. When treated with an adipogenic cocktail and an activating ligand for PPARγ, these preadipocytes differentiate into mature adipocytes, which can be visualized by staining for lipid accumulation.

b. Materials:

-

Cell Line: 3T3-L1 preadipocytes.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/ml insulin.

-

Test Compound: TBTH.

-

Positive Control: Rosiglitazone (a potent PPARγ agonist).

-

Staining Solution: Oil Red O.

-

Fixative: 10% formalin.

c. Protocol:

-

Cell Seeding and Growth:

-

Plate 3T3-L1 preadipocytes and grow them to confluence.

-

Maintain the cells at confluence for 2 days to induce growth arrest.

-

-

Induction of Differentiation:

-

Replace the medium with differentiation medium containing the test compound (TBTH) or controls (vehicle, rosiglitazone).

-

Incubate for 2-3 days.

-

-

Maturation:

-

Replace the medium with DMEM containing 10% FBS and insulin, along with the test compound or controls.

-

Replenish the medium every 2 days for a total of 7-10 days.

-

-

Staining and Visualization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize the lipid droplets in the differentiated adipocytes using a microscope.

-

-

Quantification (Optional):

-

Extract the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 500 nm) using a spectrophotometer to quantify the extent of adipogenesis.

-

Aromatase Activity Assay (Tritiated Water-Release Assay)

This assay measures the enzymatic activity of aromatase (CYP19A1), which converts androgens to estrogens.

a. Principle: The assay utilizes a radiolabeled androgen substrate, [1β-³H]-androstenedione. During the aromatization reaction, the ³H atom at the 1β position is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

b. Materials:

-

Aromatase Source: Human placental microsomes, KGN cells, or other cells expressing aromatase.[10][12][13]

-

Substrate: [1β-³H]-androstenedione.

-

Cofactor: NADPH.

-

Test Compound: TBTH.

-

Positive Control Inhibitor: Letrozole or other known aromatase inhibitor.

-

Reaction Buffer: Phosphate buffer (pH 7.4).

-

Stop Reagent: Chloroform.

-

Separation Matrix: Dextran-coated charcoal.

-

Scintillation Counter and Fluid.

c. Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the aromatase source, reaction buffer, and the test compound (TBTH) at various concentrations.

-

Pre-incubate for a short period at 37°C.

-

-

Initiation of Reaction:

-

Add the [1β-³H]-androstenedione and NADPH to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding chloroform to extract the unmetabolized substrate.

-

-

Separation of Tritiated Water:

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

Transfer a portion of the aqueous phase (containing ³H₂O) to a new tube.

-

Add a dextran-coated charcoal slurry to the aqueous phase to adsorb any remaining steroid substrate.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the purified ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³H₂O produced in each reaction.

-

Determine the percentage of aromatase inhibition by comparing the activity in the presence of TBTH to the vehicle control.

-

Plot the percentage of inhibition against the log of the TBTH concentration to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in TBTH's endocrine-disrupting actions.

Caption: Tributyltin Hydroxide (TBTH) activation of the Retinoid X Receptor (RXR) signaling pathway.

Caption: TBTH-mediated activation of the RXR:PPARγ heterodimer leading to adipogenesis.

Caption: Workflow for a dual-luciferase reporter gene assay to assess nuclear receptor activation.

References

- 1. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Trialkyltin compounds enhance human CG secretion and aromatase activity in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. eubopen.org [eubopen.org]

- 12. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

Tributyltin Hydroxide and Its Toxicological Impact on Marine Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin hydroxide (TBTH), a prominent organotin compound historically used in anti-fouling paints, has left a lasting legacy of toxicity in marine ecosystems. Despite regulations curbing its use, its persistence in sediments continues to pose a significant threat to a wide range of marine invertebrates. This technical guide provides a comprehensive overview of the toxicological effects of TBTH, with a focus on acute toxicity, chronic impacts on growth and reproduction, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of affected signaling pathways are presented to support further research and monitoring efforts in this critical area of ecotoxicology.

Introduction

Tributyltin (TBT) compounds, including tributyltin hydroxide (TBTH), were widely incorporated into marine anti-fouling paints to prevent the growth of organisms on ship hulls.[1] Their efficacy as biocides, however, is matched by their extreme toxicity to non-target marine life, particularly invertebrates.[2][3] Even at very low concentrations, in the nanogram per liter range, TBTH can induce severe and lasting damage to marine invertebrate populations.[2] This guide synthesizes the current understanding of TBTH toxicology in marine invertebrates, offering a resource for researchers investigating its environmental impact and for professionals in drug development seeking to understand the mechanisms of potent cellular disruption.

Acute Toxicity

The acute toxicity of TBTH varies considerably among different marine invertebrate species and life stages. Generally, crustaceans and the larval stages of mollusks are among the most sensitive organisms. The 96-hour median lethal concentration (LC50) is a standard metric for acute toxicity.

Table 1: Acute Toxicity (96-hour LC50) of Tributyltin to Marine Invertebrates

| Species | Common Name | Life Stage | 96-hr LC50 (µg/L) | Reference |

| Acanthomysis sculpta | Mysid Shrimp | Adult | 0.42 | [2] |

| Palaemonetes pugio | Daggerblade Grass Shrimp | Adult | 19.5 | [2] |

| Crassostrea gigas | Pacific Oyster | Larva | 1.6 | [2] |

| Mytilus edulis | Blue Mussel | Larva | 2.3 | [2] |

| Nucella lapillus | Dog Whelk | Adult | ~20 | [2] |

Chronic and Sublethal Effects

The chronic and sublethal effects of TBTH are perhaps of greater ecological concern than its acute toxicity, as they occur at environmentally relevant concentrations and can lead to population-level declines. These effects manifest as growth inhibition, reproductive failure, and immunosuppression.

Growth Inhibition

Exposure to sublethal concentrations of TBTH can significantly impair the growth of marine invertebrates. This is often observed as reduced shell growth in bivalves and decreased body weight gain in crustaceans.

Table 2: Growth Inhibition Effects of Tributyltin on Marine Invertebrates

| Species | Common Name | Endpoint | TBTH Concentration | Effect | Reference |

| Mytilus edulis | Blue Mussel | Shell Growth | 0.1 µg/L | Significant reduction | [2] |

| Crassostrea gigas | Pacific Oyster | Shell Thickening | >0.02 µg/L | Abnormal thickening | [4] |

| Callinectes sapidus | Blue Crab | Body Weight | 1 µg/L | Reduced weight gain | [5] |

Reproductive Effects

TBTH is a potent endocrine disruptor, causing severe reproductive abnormalities, particularly in gastropods. The most well-documented effect is "imposex," the imposition of male sexual characteristics on female snails. This can lead to sterilization and population collapse.[2] Effects on bivalve reproduction and the fertilization success of various invertebrates have also been noted.

Table 3: Reproductive Effects of Tributyltin on Marine Invertebrates

| Species | Common Name | Endpoint | TBTH Concentration | Effect | Reference |

| Nucella lapillus | Dog Whelk | Imposex (VDSI) | 1-2 ng/L | Onset of imposex | [2] |

| Ilyanassa obsoleta | Eastern Mud Snail | Imposex | 5 ng/L | Development of male characters | [2] |

| Crassostrea gigas | Pacific Oyster | Larval Development | >20 ng/L | Inhibition of larval growth | [6] |

| Hemicentrotus pulcherrimus | Sea Urchin | Fertilization Rate | 0.05 µg/L | Significant reduction | [6] |

| Ostrea edulis | European Flat Oyster | Sex Ratio | 20 ng/L | Increased proportion of males | [4] |

Mechanisms of Toxicity

The toxic effects of TBTH are underpinned by its interference with several fundamental cellular and molecular processes. Key mechanisms include endocrine disruption through nuclear receptor binding, neurotoxicity via ion channel modulation, and immunotoxicity through disruption of cellular signaling.

Endocrine Disruption: RXR and PPAR Signaling

In many invertebrates, particularly gastropods, TBTH acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9] Binding of TBTH to these nuclear receptors mimics the action of their natural ligands, leading to the inappropriate activation of gene transcription. In the context of imposex, this results in the development of male sexual organs in females. The activation of the RXR/PPAR pathway by TBTH is a key initiating event in its endocrine-disrupting cascade.

Neurotoxicity: NMDA Receptor Modulation

TBTH has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[10] By binding to the NMDA receptor complex, TBTH can alter ion flow and disrupt normal neuronal signaling. This can lead to a range of neurotoxic effects, including impaired motor function and behavioral changes.

Immunotoxicity: Disruption of Calcium Signaling

The innate immune system of marine invertebrates is highly susceptible to TBTH. A key mechanism of immunotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis in hemocytes (the immune cells of invertebrates).[11] TBTH can induce the release of Ca2+ from intracellular stores, leading to a cascade of downstream effects, including altered phagocytic activity and the production of reactive oxygen species (ROS), ultimately compromising the organism's ability to fight off pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological effects of TBTH on marine invertebrates.

Imposex Assessment in Marine Gastropods

This protocol outlines the procedure for quantifying the degree of imposex using the Vas Deferens Sequence Index (VDSI).

Objective: To determine the severity of imposex in a female gastropod population.

Materials:

-

Dissecting microscope

-

Fine-tipped forceps and probes

-

Petri dishes

-

Ethanol (70%) for preservation

-

Calibrated eyepiece micrometer

Procedure:

-

Sample Collection: Collect a representative sample of female gastropods from the study site.

-

Shell Removal: Carefully crack the shell of each snail and remove the soft tissues.

-

Sex Determination: Identify the sex of each individual by the presence of a capsule gland (female) and the absence of a penis.

-

VDSI Staging: For each female, examine the area behind the right tentacle for the presence and development of male sexual organs. Assign a VDSI stage based on the following criteria:

-

Stage 0: Normal female.

-

Stage 1: A small papilla or the beginning of a vas deferens is visible.

-

Stage 2: A short, incompletely formed penis is present.

-

Stage 3: A fully formed, but small, penis is present.

-

Stage 4: A penis of similar size to that of a male is present.

-

Stage 5: The vas deferens begins to constrict the opening of the capsule gland.

-

Stage 6: The capsule gland is completely blocked by the vas deferens, leading to sterility.

-

-

Data Analysis: Calculate the mean VDSI for the population.

Bivalve Larval Development and Survival Assay

This protocol details a static acute toxicity test to determine the effects of TBTH on the development and survival of bivalve larvae.

Objective: To determine the EC50 (median effective concentration) of TBTH that causes abnormal development or mortality in bivalve larvae over a 48-hour period.

Materials:

-

Glass beakers or vials

-

Seawater (filtered, sterilized)

-

TBTH stock solution

-

Mature bivalve broodstock (e.g., Crassostrea gigas, Mytilus edulis)

-

Microscope

-

Sedgewick-Rafter counting chamber

Procedure:

-

Spawning Induction: Induce spawning in mature bivalves through thermal shock or the addition of stripped gametes.

-

Fertilization: Mix eggs and sperm and allow fertilization to occur.

-

Exposure Preparation: Prepare a series of test concentrations of TBTH in seawater, along with a seawater control.

-

Exposure: Within 4 hours of fertilization, introduce a known density of embryos (e.g., 20-30 embryos/mL) into each test container.

-

Incubation: Incubate the embryos for 48 hours under controlled temperature and light conditions.

-

Endpoint Assessment: After 48 hours, terminate the test by adding formalin. Count the number of normal (D-shaped) and abnormal (or dead) larvae in a subsample from each container.

-

Data Analysis: Calculate the percentage of normal larvae for each concentration and determine the 48-hour EC50 using appropriate statistical methods (e.g., probit analysis).

Immunotoxicity Assays: Phagocytosis and Lysozyme Activity

These protocols describe methods to assess the impact of TBTH on key cellular and humoral immune functions in bivalves.

Objective: To measure the effect of TBTH on the phagocytic activity of hemocytes.

Materials:

-

Hemolymph extracted from bivalves

-

Fluorescent beads (e.g., latex beads)

-

Microplate reader or flow cytometer

-

Anticoagulant solution (e.g., Alsever's solution)

Procedure:

-

Hemolymph Collection: Extract hemolymph from the adductor muscle sinus of bivalves using a syringe containing an anticoagulant.

-

Hemocyte Preparation: Centrifuge the hemolymph to pellet the hemocytes. Resuspend the hemocytes in a suitable saline solution.

-

TBTH Exposure: Expose a subset of the hemocytes to various concentrations of TBTH for a defined period.

-

Phagocytosis Induction: Add fluorescent beads to both control and TBTH-exposed hemocytes and incubate to allow for phagocytosis.

-

Quantification: Measure the uptake of fluorescent beads by the hemocytes using either a microplate reader (to measure total fluorescence) or a flow cytometer (to determine the percentage of phagocytic cells and the number of beads per cell).

-

Data Analysis: Compare the phagocytic activity of TBTH-exposed hemocytes to that of the control group.

Objective: To measure the effect of TBTH on the lysozyme activity in the hemolymph.

Materials:

-

Hemolymph plasma (cell-free)

-

Micrococcus lysodeikticus suspension

-

Spectrophotometer

Procedure:

-

Plasma Preparation: Extract hemolymph and centrifuge to remove hemocytes. The supernatant is the plasma.

-

TBTH Exposure: Expose bivalves to TBTH in vivo or expose extracted plasma in vitro.

-

Assay: Add a small volume of plasma to a suspension of Micrococcus lysodeikticus.

-

Measurement: Measure the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease is proportional to the lysozyme activity.

-

Data Analysis: Compare the lysozyme activity in TBTH-exposed samples to that of the control.

Conclusion

Tributyltin hydroxide remains a significant environmental threat to marine invertebrates. Its potent toxicological effects, ranging from acute lethality to chronic impairment of growth, reproduction, and immune function, underscore the importance of continued monitoring and research. The mechanisms of toxicity, involving the disruption of critical signaling pathways such as the RXR/PPAR, NMDA receptor, and calcium signaling pathways, provide valuable insights for both ecotoxicology and broader biomedical research. The detailed experimental protocols provided in this guide are intended to facilitate standardized and robust assessments of TBTH contamination and its biological impacts, ultimately contributing to the protection and restoration of marine ecosystems.

References

- 1. Biofouling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and comparative analysis of the retinoid X receptor in two marine gastropods with varying sensitivity to imposex under tributyltin contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of tributyltin on retinoid X receptor gene expression and global DNA methylation during intracapsular development of the gastropod Tritia mutabilis (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Toxicity of tributyltin in the marine mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributyltin Hydroxide in Sediment: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of tributyltin hydroxide (TBT-OH) in sediment. Tributyltin (TBT) compounds, historically used as biocides in antifouling paints, persist in aquatic environments, with sediment acting as a significant sink and long-term source of contamination. Understanding the degradation of these compounds is crucial for environmental risk assessment and the development of remediation strategies. In aqueous environments, TBT exists in equilibrium with its hydroxide form, TBT-OH, and other TBT species. This guide details the biotic and abiotic mechanisms governing the breakdown of TBT-OH, presents quantitative data on degradation rates, and provides detailed experimental protocols for studying these processes.

Degradation Pathways of Tributyltin Hydroxide

The primary degradation pathway for tributyltin (TBT) in sediment is a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process transforms the highly toxic TBT into less toxic dibutyltin (DBT) and monobutyltin (MBT) compounds, and ultimately to inorganic tin. This degradation can occur through both biotic and abiotic mechanisms.

Biotic Degradation

Microbial activity is a major driver of TBT degradation in sediment. A diverse range of bacteria, fungi, and algae are capable of metabolizing TBT. The process is generally more rapid under aerobic conditions compared to anaerobic conditions. Some microorganisms utilize TBT as a carbon source, while for others, it is a co-metabolic process. The enzymatic breakdown of TBT is believed to be mediated by enzyme systems such as cytochrome P-450.

Abiotic Degradation

Abiotic degradation of TBT in sediment can occur through chemical reactions, although this is generally a slower process than microbial degradation. One of the key abiotic processes is photolysis, or degradation by sunlight. However, in sediment, light penetration is limited, making this pathway more relevant in the overlying water column. Chemical degradation in sediment can be influenced by factors such as pH and the presence of other chemicals that can facilitate reductive elimination or other reactions.

The overall degradation pathway is illustrated in the following diagram:

Quantitative Data on TBT Degradation

The rate of TBT degradation in sediment is highly variable and depends on a multitude of environmental factors. The following tables summarize quantitative data on TBT half-life from various studies.

Table 1: Half-life of Tributyltin in Sediment under Different Conditions

| Sediment Type | Conditions | Half-life (days) | Reference |

| Spiked Sediment | Natural attenuation (control) | 578 | [1] |

| Spiked Sediment | Stimulated (pH 7.5, aeration, 28°C) | 11 | [1] |

| Spiked Sediment | Stimulated + Nutrients (succinate, glycerol, l-arginine) | 9 | [1] |

| Spiked Sediment | Stimulated + Enterobacter cloacae inoculation | 10 | [1] |

| Spiked Sediment | Bioavailability improved (Salinity 20 psu) + Stimulated | 5 | [1] |

| Spiked Sediment | Bioavailability improved + Stimulated + Nutrients | 4 | [1] |

| Spiked Sediment | Bioavailability improved + Stimulated + Inoculation | 4 | [1] |

| Freshwater/Estuarine | Aerated, 450 ng/g TBT | 360 | |

| Freshwater/Estuarine | Aerated, 1300 ng/g TBT | 775 | |

| Marine Sediment | Anaerobic | >10 years |

Experimental Protocols for Studying TBT Degradation in Sediment

This section provides a detailed methodology for a microcosm study to investigate the degradation of TBT in sediment.

Sediment Microcosm Setup

A microcosm study allows for the controlled investigation of TBT degradation under simulated environmental conditions.

Materials:

-

Sediment samples from the study site

-

Site water (filtered or autoclaved for abiotic controls)

-

Tributyltin hydroxide (or another TBT compound) stock solution

-

Glass jars or beakers for microcosms

-

Aeration system (for aerobic conditions)

-

Nitrogen gas (for anaerobic conditions)

-

Incubator or temperature-controlled room

-

Analytical grade solvents (e.g., methanol, toluene, hexane)

-

Reagents for extraction and derivatization (e.g., hydrochloric acid, tropolone, sodium tetraethylborate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sediment Collection and Characterization: Collect sediment from the field and characterize its physicochemical properties (e.g., grain size, organic carbon content, pH).

-

Microcosm Preparation:

-

Add a known amount of wet sediment to each microcosm vessel.

-

Add a specific volume of site water to achieve a desired sediment-to-water ratio.

-

For abiotic controls, use autoclaved sediment and filtered or autoclaved water.

-

-

Spiking:

-

Prepare a stock solution of TBT in a suitable solvent (e.g., ethanol).

-

Spike the microcosms with the TBT stock solution to achieve the desired initial concentration. Ensure thorough mixing.

-

-

Incubation:

-

For aerobic conditions, gently aerate the water phase.

-

For anaerobic conditions, purge the headspace with nitrogen gas and seal the microcosms.

-

Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.

-

-

Sampling:

-

Collect sediment and water samples at predetermined time intervals (e.g., 0, 7, 14, 28, 60, and 90 days).

-

Store samples frozen until analysis.

-

Analytical Procedure for TBT and its Degradation Products

The analysis of butyltin compounds in sediment typically involves extraction, derivatization, and instrumental analysis.

1. Extraction:

- Weigh a subsample of wet or freeze-dried sediment.

- Add an extraction solvent, such as a mixture of methanol and hydrochloric acid or toluene with tropolone.

- Extract the butyltins using sonication or shaking.

- Centrifuge the sample and collect the supernatant (extract).

2. Derivatization:

- Take an aliquot of the extract.

- Add a derivatizing agent, typically sodium tetraethylborate (NaBEt4), to convert the ionic butyltin species into volatile tetraalkyltin derivatives.

- Extract the derivatized compounds into an organic solvent like hexane.

3. Instrumental Analysis:

- Analyze the hexane extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

- Use a suitable capillary column for separation.

- Identify and quantify TBT, DBT, and MBT based on their retention times and mass spectra, using certified reference materials for calibration.

The following diagram illustrates the experimental workflow:

Conclusion

The degradation of tributyltin hydroxide in sediment is a complex process involving both biotic and abiotic pathways, with microbial degradation being the predominant mechanism. The primary degradation route is the sequential removal of butyl groups, leading to the formation of less toxic dibutyltin and monobutyltin, and ultimately inorganic tin. The rate of this degradation is highly dependent on environmental conditions such as oxygen availability, temperature, pH, and the presence of a competent microbial community. The experimental protocols outlined in this guide provide a framework for researchers to investigate these degradation processes in a controlled laboratory setting, contributing to a better understanding of the environmental fate of TBT and the development of effective remediation strategies.

References

Bioaccumulation and Biomagnification of Tributyltin Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation and biomagnification of tributyltin (TBT) compounds, with a focus on tributyltin hydroxide (TBTH), a prominent example of a TBT derivative. Tributyltin compounds have been extensively used as biocides in antifouling paints for marine vessels.[1] Despite bans and restrictions on their use, their persistence in marine environments continues to pose a significant threat to aquatic ecosystems. This document synthesizes quantitative data, details experimental protocols for TBT analysis, and illustrates the key signaling pathways affected by TBT toxicity.

Bioaccumulation of Tributyltin

Bioaccumulation is the process by which a contaminant is absorbed by an organism from all sources, including water, food, and sediment, at a rate faster than it is lost.[2] TBT, due to its lipophilic nature, readily bioaccumulates in the tissues of marine organisms.[3] The extent of bioaccumulation is often quantified by the Bioconcentration Factor (BCF), which measures the accumulation of a water-borne chemical by an aquatic organism.[2]

Quantitative Data on Bioconcentration

The bioconcentration of TBT varies significantly among species, influenced by factors such as metabolism, lipid content, and exposure levels. The following table summarizes BCF values for TBT in various marine organisms.

| Species | Tissue/Organism | Bioconcentration Factor (BCF) | Exposure Concentration | Duration | Reference |

| Nucella lapillus (Snail) | Whole body | 250,000 | 1-2 ng/L (as Sn) | 54 days | [4] |

| Oncorhynchus mykiss (Rainbow Trout) | Whole body | 406 | 0.513 µg/L | 64 days | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | Muscle | 312 | 1.026 µg/L | 15 days | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | Peritoneal fat | 5,419 | 1.026 µg/L | 15 days | [5] |

Biomagnification of Tributyltin

Biomagnification, also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. While TBT bioaccumulates to a high degree, its biomagnification potential is a subject of ongoing research and appears to be less pronounced than that of other organotin compounds like triphenyltin (TPT).[4][6]

Quantitative Data on Trophic Magnification

The Trophic Magnification Factor (TMF) is a measure of the average biomagnification of a contaminant throughout a food web. A TMF greater than 1 indicates that the contaminant is biomagnifying.

| Location/Food Web | Trophic Magnification Factor (TMF) for TBT | Key Findings | Reference |

| Bohai Bay, North China | 0.59 | No statistically significant trend with trophic levels. TPT showed significant biomagnification (TMF = 3.70). | [6] |

| Japanese Coastal Food Webs | Not significant | No significant biomagnification of TBT was observed. In contrast, TPT showed significant biomagnification. | [4] |

| Northern Adriatic Food Web | 3.98 | This study reported a significant biomagnification scenario for TBT. | [4] |

Experimental Protocols for TBT Analysis

The accurate quantification of TBT in biological tissues is crucial for assessing its environmental impact. The most common analytical method is gas chromatography coupled with mass spectrometry (GC-MS). Below is a synthesized, detailed protocol for the analysis of TBT in bivalve tissues.

Sample Preparation and Extraction

-

Tissue Homogenization : Weigh approximately 1-2 grams of frozen bivalve tissue and homogenize it.

-

Internal Standard Spiking : Spike the homogenate with a known amount of an internal standard, such as tripropyltin, to correct for analytical variability.

-

Extraction :

-

Add 10 mL of a methanol-acetic acid mixture (e.g., 80:20 v/v) to the spiked homogenate.

-

Alternatively, use a non-polar solvent like hexane or diethyl ether containing a chelating agent such as tropolone (e.g., 0.1% w/v) to improve extraction efficiency.

-

Shake the mixture vigorously for at least 1 hour.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (the extract).

-

Repeat the extraction process on the remaining solids at least once to ensure complete recovery of TBT.

-

Derivatization

TBT is not volatile enough for direct GC analysis and must be derivatized to a more volatile form.

-

Ethylation with Sodium Tetraethylborate (NaBEt4) :

-

Buffer the extract to a pH of approximately 4.5-5.0 using an acetate buffer.

-

Add a freshly prepared solution of NaBEt4 in an organic solvent (e.g., methanol or ethanol).

-

The ethylation reaction converts ionic organotin species into their volatile ethylated derivatives.

-

-

Grignard Reaction (Alternative) :

-

Use a Grignard reagent, such as pentylmagnesium bromide, to form pentylated derivatives of TBT.

-

Cleanup

The derivatized extract often contains interfering compounds that need to be removed before GC-MS analysis.

-

Liquid-Liquid Partitioning : Partition the derivatized extract against a non-polar solvent like hexane to isolate the TBT derivatives.

-

Column Chromatography :

-

Pass the hexane extract through a silica gel or Florisil column.

-

Elute the TBT derivatives with an appropriate solvent or solvent mixture.

-

This step removes polar lipids and other interferences.

-

GC-MS Analysis

-

Injection : Inject a small volume (e.g., 1 µL) of the cleaned-up extract into the GC-MS system.

-

Gas Chromatography :

-

Use a capillary column suitable for organometallic compound separation (e.g., a non-polar or mid-polar column).

-

Employ a temperature program that effectively separates the TBT derivative from other compounds.

-

-

Mass Spectrometry :

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target TBT derivative.

-

Monitor characteristic ions of the derivatized TBT and the internal standard.

-

-

Quantification : Quantify the concentration of TBT in the original sample by comparing the peak area of the TBT derivative to that of the internal standard, using a calibration curve prepared with known standards.

Signaling Pathways and Mechanisms of Toxicity

Tributyltin is a known endocrine-disrupting chemical that exerts its toxicity through various signaling pathways.

Disruption of Nuclear Receptor Signaling

TBT is a potent agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors form heterodimers that regulate the transcription of numerous genes involved in development, metabolism, and immunity. TBT binding to RXR and PPARγ can lead to inappropriate gene activation, contributing to its endocrine-disrupting effects.

Caption: TBT interaction with RXR and PPARγ nuclear receptors.

Induction of Endoplasmic Reticulum Stress and Calcium Dysregulation

TBT can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium storage. This ER stress can lead to the release of calcium (Ca2+) from the ER into the cytoplasm, disrupting cellular calcium homeostasis and activating downstream signaling pathways that can trigger apoptosis (programmed cell death).[7]

Caption: TBT-induced ER stress and subsequent calcium signaling.

Inhibition of Insulin Receptor Signaling

Studies have shown that TBT can disrupt glucose homeostasis by inhibiting the insulin receptor (IR) signaling cascade.[1] This interference can lead to hyperglycemia and hyperinsulinemia. TBT exposure has been shown to inhibit key downstream components of the IR pathway, including the Insulin Receptor Substrate (IRS), Phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B), ultimately impairing glucose uptake by cells.[1]

Caption: Inhibition of the insulin receptor signaling pathway by TBT.

Conclusion

Tributyltin hydroxide and other TBT compounds are persistent and highly bioaccumulative environmental contaminants. While their biomagnification potential appears to be lower than other organotins, their ability to accumulate to high concentrations in aquatic organisms and disrupt critical signaling pathways poses a significant toxicological risk. The data and protocols presented in this guide are intended to support further research into the environmental fate and effects of TBT, and to aid in the development of strategies to mitigate its impact.

References

- 1. Tributyltin in male mice disrupts glucose homeostasis as well as recovery after exposure: mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trophic transfer and biomagnification potential of environmental contaminants (heavy metals) in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [논문]Tributyltin-induced endoplasmic reticulum stress and its Ca2+-mediated mechanism [scienceon.kisti.re.kr]

An In-depth Technical Guide to the Physicochemical and Toxicological Properties of Tributyltin Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin hydroxide (TBT-OH), bearing the CAS number 1067-97-6, is an organotin compound with significant industrial applications, primarily as a biocide and antifouling agent. However, its widespread use has raised considerable environmental and health concerns due to its high toxicity and endocrine-disrupting properties. This technical guide provides a comprehensive overview of the physicochemical data of tributyltin hydroxide, outlines detailed experimental protocols for their determination, and elucidates a key signaling pathway through which it exerts its toxic effects. The information is presented in a structured format to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Data

The physicochemical properties of tributyltin hydroxide are crucial for understanding its environmental fate, transport, and biological interactions. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of Tributyltin Hydroxide

| Property | Value | Reference(s) |

| CAS Number | 1067-97-6 | General Knowledge |

| Molecular Formula | C₁₂H₂₈OSn | General Knowledge |

| Molecular Weight | 307.07 g/mol | General Knowledge |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | 15.5 °C | General Knowledge |

| Boiling Point | 186-190 °C at 5 Torr | [1] |

| Density | 1.17 g/cm³ | [1] |

Table 2: Solubility and Partitioning Behavior of Tributyltin Hydroxide

| Property | Value | Reference(s) |

| Water Solubility | Poorly soluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.19 - 3.84 | General Knowledge |

| pKa (Predicted) | 7.10 ± 0.70 | [1] |

| Vapor Pressure (Predicted) | 0.0±1.4 mmHg at 25°C | General Knowledge |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for the risk assessment and regulatory control of chemical substances. The following sections detail generalized experimental protocols applicable to the determination of key properties of tributyltin hydroxide.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of solidified tributyltin hydroxide is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.[3]

-

Procedure: The capillary tube is placed in the heating block of the apparatus.[3] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[2] For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high boiling point of tributyltin hydroxide, determination under reduced pressure is necessary to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus: A vacuum distillation setup is assembled, including a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum pump.

-

Procedure: A sample of tributyltin hydroxide is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 5 Torr). The flask is then heated gradually.

-

Data Recording: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Procedure: A clean, dry pycnometer (a small glass flask of known volume) is weighed empty. It is then filled with tributyltin hydroxide and weighed again. The temperature of the liquid is recorded.

-

Calculation: The mass of the tributyltin hydroxide is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method (for Water Solubility)

-

Procedure: An excess amount of tributyltin hydroxide is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The solution is then filtered or centrifuged to remove the undissolved tributyltin hydroxide. The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after extraction into an organic solvent.

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Procedure: A known amount of tributyltin hydroxide is dissolved in a suitable solvent (e.g., a water-alcohol mixture). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[6]

-

Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]

Signaling Pathway and Mechanism of Toxicity

Tributyltin hydroxide is a potent endocrine-disrupting chemical. One of its primary mechanisms of action involves the activation of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in various physiological processes.[7][8]

Retinoid X Receptor (RXR) Activation Pathway

The following diagram illustrates the simplified signaling pathway initiated by the binding of tributyltin hydroxide to RXR.

Caption: Activation of the Retinoid X Receptor (RXR) by Tributyltin Hydroxide.

Explanation of the Pathway:

-

Cellular Entry and Binding: Tributyltin hydroxide, being lipophilic, can cross the cell membrane and enter the cytoplasm and nucleus.[9]

-

RXR Activation: Inside the cell, tributyltin hydroxide binds to the ligand-binding domain of the Retinoid X Receptor (RXR), causing a conformational change that activates the receptor.[7][8]

-

Heterodimerization: Activated RXR forms a heterodimer with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or Retinoic Acid Receptor (RAR).[10][11]

-

DNA Binding: This RXR-partner heterodimer then binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[11]

-

Gene Transcription: The binding of the heterodimer to the HRE initiates the transcription of target genes, leading to the synthesis of messenger RNA (mRNA).

-

Protein Synthesis and Adverse Effects: The mRNA is then translated into proteins that can alter normal cellular functions, leading to the endocrine-disrupting effects and other toxicities associated with tributyltin hydroxide exposure.[9]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of tributyltin hydroxide (CAS 1067-97-6), along with generalized experimental protocols for their determination. Furthermore, it has elucidated a key molecular mechanism of its toxicity through the activation of the Retinoid X Receptor signaling pathway. This compilation of data and methodologies serves as a critical resource for scientists and professionals engaged in research, risk assessment, and the development of safer alternatives to this hazardous compound. A thorough understanding of these fundamental characteristics is essential for mitigating the environmental and health impacts of tributyltin hydroxide.

References

- 1. researchgate.net [researchgate.net]

- 2. ursinus.edu [ursinus.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

- 9. Tributyltin - Wikipedia [en.wikipedia.org]

- 10. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 11. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Persistence of Tributyltin Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of Tributyltin hydroxide (TBTH), a significant environmental contaminant. This document details its degradation pathways, partitioning behavior in various environmental compartments, and bioaccumulation potential. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental impact of organotin compounds.

Environmental Persistence and Degradation

Tributyltin (TBT) compounds, including TBTH, are known for their persistence in the environment, particularly in sediment where they can remain for extended periods.[1][2] The degradation of TBTH is a slow process that occurs through both biotic and abiotic pathways, ultimately leading to the formation of less toxic inorganic tin compounds.[3][4]

Biodegradation

The primary mechanism for the breakdown of TBTH in the environment is biodegradation.[5] This process involves the sequential removal of butyl groups from the tin atom, a process known as dealkylation, mediated by microorganisms.[4] The degradation proceeds from tributyltin to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[4][6] The toxicity of these breakdown products decreases with each dealkylation step.

Photolysis

Photodegradation, or photolysis, is another process that contributes to the breakdown of TBTH, particularly in surface waters.[1][3] This process involves the degradation of the compound by sunlight. However, the significance of photolysis can be limited by factors such as water depth and turbidity, which affect light penetration.[7] While TBTH may be susceptible to direct photolysis, its overall contribution to degradation in the environment is considered less significant than biodegradation.[8]

Hydrolysis

The carbon-tin bond in TBTH does not readily hydrolyze in water under normal environmental conditions.[5] Hydrolysis is only considered a significant degradation pathway under extreme pH conditions.[7]

Data on Environmental Fate and Persistence

The following tables summarize key quantitative data regarding the environmental fate and persistence of Tributyltin hydroxide.

Table 1: Degradation Half-life of Tributyltin (TBT)

| Environmental Compartment | Half-life | Conditions |

| Sea Water | 6 - 12 days | Summer conditions[3][8] |

| Fresh Water | Up to 238 days | [3] |

| Aerobic Soils | 116 days (approximately 15-20 weeks) | [3][8] |

| Anaerobic Soils | 815 days | [3] |

| Aerobic Sediment | In the range of years | [8] |

| Anaerobic Sediment | 2 - 3 years, with some reports of up to 30 years | [1][2][8] |

Table 2: Partitioning Behavior of Tributyltin (TBT)

| Parameter | Value | Description |

| Log Kow (Octanol-Water Partition Coefficient) | 3.19 – 3.84 | Indicates a moderate hydrophobicity.[1] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 32,000 (log10 Koc ~ 4.5) | Indicates strong binding to organic matter in soil and sediment.[9] |

| Sediment-Water Partition Coefficient (Kd) | 1.1x102 to 8.2x103 L/Kg | Shows significant partitioning to sediment.[5] |

Table 3: Bioaccumulation of Tributyltin (TBT)

| Organism Type | Bioconcentration Factor (BCF) | Notes |

| Molluscs | 2,000 - 6,000-fold | [3] |

| Fish | 200 - 4,300-fold | [3] |

| Algae | - | TBT accumulates in algae. |

| General Aquatic Organisms | Up to 7,000 | [10] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to determine the environmental fate and persistence of Tributyltin hydroxide, largely based on OECD guidelines.

Biodegradation Studies (OECD 301, OECD 308)

Objective: To assess the rate and extent of aerobic and anaerobic biodegradation of TBTH in water and sediment.

Methodology:

-

Test System: Microcosms are established using natural water and sediment collected from a relevant environmental source.

-

Test Substance Preparation: A stock solution of Tributyltin hydroxide is prepared in a suitable solvent.

-

Application: The test substance is added to the microcosms to achieve a desired starting concentration.

-

Incubation: The microcosms are incubated under controlled conditions of temperature, light (or dark for anaerobic studies), and aeration (for aerobic studies).

-

Sampling: Water and sediment samples are collected at regular intervals over a defined period.

-

Analysis: The concentrations of TBTH and its degradation products (DBT, MBT) are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of degradation and the half-life of TBTH are calculated from the concentration data over time.

Photolysis Studies

Objective: To determine the rate of degradation of TBTH due to exposure to sunlight.

Methodology:

-

Test Solution: A solution of TBTH is prepared in purified water, often buffered to a specific pH.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.

-

Sampling: Aliquots of the solution are taken at various time points.

-

Analysis: The concentration of TBTH is measured using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Data Analysis: The rate of photolysis and the half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.

Soil and Sediment Adsorption/Desorption (OECD 106)

Objective: To determine the extent to which TBTH binds to soil and sediment particles.

Methodology:

-

Sorbent Preparation: Soil or sediment samples are characterized for properties such as organic carbon content, pH, and texture.

-

Test Solution: A solution of TBTH in a suitable aqueous medium (e.g., 0.01 M CaCl2) is prepared.

-

Equilibration: A known mass of the sorbent is mixed with the test solution and agitated for a specific period to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of TBTH remaining in the aqueous phase is measured. The amount adsorbed to the solid phase is calculated by difference.

-

Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.

Bioaccumulation Studies (OECD 305)

Objective: To determine the potential for TBTH to accumulate in aquatic organisms.

Methodology:

-

Test Organisms: A suitable aquatic species, such as fish, is selected.

-

Exposure: The organisms are exposed to a constant, low concentration of TBTH in the surrounding water for a defined uptake phase.

-

Depuration: After the uptake phase, the organisms are transferred to clean water for a depuration phase.

-

Sampling: Water and tissue samples are collected at intervals during both the uptake and depuration phases.

-

Analysis: The concentration of TBTH in the water and tissue samples is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of TBTH in the organism to the concentration in the water at steady state.

Visualizations

The following diagrams illustrate key aspects of the environmental fate of Tributyltin hydroxide.

References

- 1. Accumulation of butyltin and phenyltin compounds in various fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Determination of butyltin compounds in fish and mussel samples at trace levels by vortex assisted dispersive liquid-liquid microextraction-gas chromatography mass spectrometry [agris.fao.org]

- 6. diva-portal.org [diva-portal.org]

- 7. www2.mst.dk [www2.mst.dk]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Changes in dietary bioaccumulation of tributyltin chloride (TBTCl) in red sea bream (Pagrus major) with the concentration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributyltin Hydroxide's Interaction with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds, including tributyltin hydroxide, are potent and persistent organotin environmental contaminants. Initially used extensively as biocides in marine anti-fouling paints, their profound impact on biological systems has been widely documented. TBT is a powerful endocrine-disrupting chemical (EDC) that exerts its effects primarily through interactions with nuclear receptors. This technical guide provides an in-depth analysis of the molecular interactions between TBT and key nuclear receptors, focusing on the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It summarizes quantitative binding and activation data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to Tributyltin (TBT)

Tributyltin is an organotin compound characterized by three butyl groups covalently bonded to a tin atom.[1] For decades, it was the active ingredient in anti-fouling paints applied to ship hulls to prevent the growth of marine organisms.[2] However, the slow leaching of TBT into the aquatic environment led to severe toxic effects in non-target species, including causing imposex (the development of male characteristics in female gastropods).[3] Subsequent research has identified TBT as a potent endocrine disruptor and an "obesogen"—a chemical that can promote obesity.[4]